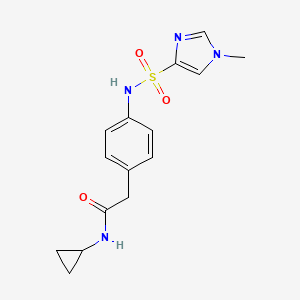

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide

説明

特性

IUPAC Name |

N-cyclopropyl-2-[4-[(1-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-19-9-15(16-10-19)23(21,22)18-13-4-2-11(3-5-13)8-14(20)17-12-6-7-12/h2-5,9-10,12,18H,6-8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNOKCGDDKTVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.

Sulfonamide formation: The imidazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

Cyclopropyl group introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides.

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds similar to N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide exhibit antimicrobial properties. For instance, derivatives containing imidazole and sulfonamide moieties have shown effectiveness against various bacterial strains. A study demonstrated that imidazole-containing compounds possess significant antibacterial activity, potentially due to their ability to interfere with bacterial protein synthesis .

Anticonvulsant Properties

The compound's structural similarity to known anticonvulsants suggests potential efficacy in treating seizure disorders. Research on related thiazole and imidazole compounds has highlighted their anticonvulsant activities in various animal models, indicating that modifications to the imidazole structure could enhance these effects .

Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of sulfonamide-based compounds, including those with imidazole rings. The results indicated that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticonvulsant Activity Assessment

Another research effort focused on evaluating the anticonvulsant properties of related compounds in a mouse model. The study found that specific structural modifications led to enhanced protection against chemically induced seizures, suggesting that N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide could be a candidate for further development in this area .

作用機序

The mechanism of action of N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity .

類似化合物との比較

Table 1: Crystallographic Tools for Structural Analysis of Related Compounds

Key Findings from Structural Comparisons:

Cyclopropyl Group Stability : The cyclopropyl ring in the compound may exhibit reduced torsional strain compared to bulkier substituents (e.g., tert-butyl groups) in analogs, as inferred from SHELXL-refined bond lengths .

Imidazole Sulfonamide Interactions : The sulfonamide group’s hydrogen-bonding capacity, critical for target binding, can be mapped using ORTEP-3 to assess conformational flexibility in similar compounds .

Limitations and Methodological Considerations

The provided evidence focuses on crystallographic tools rather than direct compound-specific data. For instance, SHELX programs are pivotal in resolving structural ambiguities, while ORTEP-3 aids in interpreting thermal motion or disorder—factors that differentiate this compound’s stability from analogs .

生物活性

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-cyclopropyl-2-[4-[(1-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide. Its molecular formula is , with a molecular weight of 350.39 g/mol. The presence of both cyclopropyl and sulfonamide groups contributes to its distinctive reactivity and biological interactions.

The biological activity of N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic activity. The sulfonamide moiety mimics natural substrates, resulting in competitive inhibition.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies indicate that derivatives of imidazole-based compounds show significant cytotoxicity against various cancer cell lines, including ovarian and neuroblastoma cells. In vitro assays revealed that N-cyclopropyl derivatives could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Inhibition of CDK Activity : In vitro kinase assays have shown that this compound can effectively inhibit CDK2, -5, -7, and -9, with IC50 values in the submicromolar range against CDK2/cyclin E complexes. This suggests a high potency for targeting cell proliferation pathways .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of N-cyclopropyl derivatives against human tumor cell lines. The results indicated that these compounds demonstrated selective cytotoxicity toward cancer cells while sparing non-malignant cells. Specifically, compounds based on the imidazole scaffold showed promise as potential anticancer agents due to their ability to induce apoptosis in tumor cells .

Study 2: Kinase Inhibition

In another investigation focused on the inhibition of CDKs, N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide was synthesized and tested for its inhibitory effects. The findings highlighted its effectiveness in blocking CDK activity, which is pivotal in cancer therapy as CDKs are often dysregulated in tumors .

Comparative Analysis

To better understand the uniqueness of N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide, a comparison with similar compounds reveals distinct differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-cyclopropyl-2-(4-(1H-imidazole-4-sulfonamido)phenyl)acetamide | Lacks methyl group on imidazole | Moderate CDK inhibition |

| N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-carboxamido)phenyl)acetamide | Contains carboxamide instead of sulfonamide | Lower anticancer activity |

This comparison illustrates that the presence of both cyclopropyl and sulfonamide groups in the studied compound enhances its biological activity compared to related structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。